4-Chloro-6-methoxypyrimidin-5-amine
CAS No.: 15846-19-2
Cat. No.: VC20994263
Molecular Formula: C5H6ClN3O
Molecular Weight: 159.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15846-19-2 |
---|---|
Molecular Formula | C5H6ClN3O |
Molecular Weight | 159.57 g/mol |
IUPAC Name | 4-chloro-6-methoxypyrimidin-5-amine |
Standard InChI | InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 |
Standard InChI Key | SDMMBMBLFCTDIJ-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=N1)Cl)N |
Canonical SMILES | COC1=C(C(=NC=N1)Cl)N |
Introduction
Chemical Identity and Structure
4-Chloro-6-methoxypyrimidin-5-amine belongs to the pyrimidine class of heterocyclic compounds, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound contains three functional groups strategically positioned on the pyrimidine ring: a chlorine atom at position 4, an amino group at position 5, and a methoxy group at position 6. This unique structural arrangement contributes to its chemical reactivity and utility in synthetic pathways.
The basic chemical identifiers and structural information are summarized in the table below:
Parameter | Value |
---|---|
CAS Number | 15846-19-2 |
Molecular Formula | C₅H₆ClN₃O |
Molecular Weight | 159.57 g/mol |
IUPAC Name | 4-chloro-6-methoxypyrimidin-5-amine |
InChI | InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 |
InChI Key | SDMMBMBLFCTDIJ-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=N1)Cl)N |
PubChem Compound ID | 817701 |
Physical and Chemical Properties
Physical Properties
While comprehensive physical property data specifically for 4-Chloro-6-methoxypyrimidin-5-amine is somewhat limited in the available literature, the compound is generally characterized as a solid substance that requires specific storage conditions to maintain stability. Based on its structural features and similar pyrimidine derivatives, it likely exhibits properties characteristic of aromatic heterocycles with polar functional groups.
Chemical Reactivity
The chemical reactivity of 4-Chloro-6-methoxypyrimidin-5-amine is largely determined by its three functional groups:
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The chlorine atom at position 4 serves as an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution reactions.
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The amino group at position 5 can participate in various transformations including acylation, alkylation, and coupling reactions.
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The methoxy group at position 6 contributes to the electron distribution within the ring and can influence reactivity patterns.
These reactive sites make the compound particularly valuable as an intermediate in synthetic organic chemistry, especially in the development of more complex pyrimidine derivatives .
Synthesis and Reactions
Synthetic Applications
4-Chloro-6-methoxypyrimidin-5-amine serves as a versatile precursor in the synthesis of more complex pyrimidine derivatives. One notable application is its use in Suzuki cross-coupling reactions with various arylboronic acids. These reactions typically employ palladium tetraacetate as a catalyst, along with triphenylphosphine (PhP₃) and sodium carbonate (Na₂CO₃) in refluxing n-propanol .
The general reaction scheme can be represented as:
4-Chloro-6-methoxypyrimidin-5-amine + Arylboronic acid → Aryl-substituted pyrimidine derivatives
This cross-coupling methodology enables the synthesis of a diverse array of substituted pyrimidines with potential biological activities and other applications.
Reaction Conditions
The success of reactions involving 4-Chloro-6-methoxypyrimidin-5-amine often depends on carefully controlled reaction conditions. For example, in Suzuki coupling reactions, the following conditions have been reported as effective:
Parameter | Typical Condition |
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Catalyst | Palladium tetraacetate |
Ligand | Triphenylphosphine |
Base | Na₂CO₃ |
Solvent | n-propanol |
Temperature | Reflux conditions |
Reaction Time | Varies based on specific reactants |
Preparation of Stock Solutions
For research applications, proper preparation of stock solutions is essential. The following table provides guidance on preparing stock solutions of 4-Chloro-6-methoxypyrimidin-5-amine at different concentrations:
Desired Concentration | Stock Solution Preparation for Various Quantities |
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1 mg | |
1 mM | 6.2668 mL |
5 mM | 1.2534 mL |
10 mM | 0.6267 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility. Once prepared, the solution should be stored in separate aliquots to prevent degradation from repeated freezing and thawing cycles .
Applications in Research and Development
Chemical Research
In synthetic organic chemistry, 4-Chloro-6-methoxypyrimidin-5-amine serves as an important building block for constructing more complex molecular architectures. Its reactivity profile, particularly at the chlorine-bearing carbon, makes it valuable for diversity-oriented synthesis approaches in which a common scaffold is elaborated into numerous derivatives for structure-activity relationship studies .
Biological Activity and Pharmaceutical Relevance
Pyrimidine derivatives synthesized from precursors such as 4-Chloro-6-methoxypyrimidin-5-amine have been investigated for various biological activities. Research has shown that some pyrimidine derivatives exhibit antimicrobial properties against certain bacterial strains. For example, compounds derived from similar pyrimidine scaffolds have demonstrated inhibitory activity against select isolates of Staphylococcus aureus and Staphylococcus saprophyticus .
The structural features of 4-Chloro-6-methoxypyrimidin-5-amine make it a potential candidate for developing compounds with pharmaceutical relevance, particularly in the area of anti-infective agents. Its structural similarity to known bioactive pyrimidines suggests it could be a valuable starting point for medicinal chemistry exploration.
Hazard Type | Classification |
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Specific Target Organ Toxicity | Single Exposure (Respiratory Tract Irritation) Category 3 (H335) |
Acute Toxicity | Oral - Category 4 (H302) |
Skin Effects | Corrosion/Irritation Category 2 (H315) |
Eye Effects | Serious Eye Damage/Eye Irritation Category 2 (H319) |
Aspect | Recommendation |
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Storage Temperature | 2-8°C |
Light Exposure | Protect from light |
Personal Protective Equipment | Gloves, eye protection, appropriate laboratory attire |
Ventilation | Use in well-ventilated areas |
First Aid - Eye Contact | Wash immediately with fresh running water, ensuring complete irrigation of the eye |
First Aid - Skin Contact | Remove contaminated clothing and wash affected area thoroughly |
Spectroscopic Characterization
Spectroscopic data provides essential information for structural confirmation and purity assessment of 4-Chloro-6-methoxypyrimidin-5-amine. Based on related pyrimidine compounds, the following spectroscopic features might be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR analysis of similar pyrimidine compounds, characteristic patterns can be observed. For instance, in related compounds:
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Aromatic protons typically resonate in the range of δ = 7.90-7.80 ppm as multiplets
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Amino group protons may appear as broad singlets at around δ = 6.88-9.25 ppm
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Methoxy group protons would be expected to show a characteristic singlet at approximately δ = 3.8-4.0 ppm
In ¹³C NMR spectra, the carbon atoms of the pyrimidine ring typically resonate in distinctive regions:
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C-4 (bearing the chlorine) might appear around δ = 164-182 ppm
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C-2 and C-6 positions typically resonate at δ = 155-165 ppm
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C-5 (bearing the amino group) might appear around δ = 104-119 ppm
Current Research Trends and Future Directions
Research involving 4-Chloro-6-methoxypyrimidin-5-amine continues to evolve, with several potential directions for future investigation:
Medicinal Chemistry Applications
The structural features of 4-Chloro-6-methoxypyrimidin-5-amine make it a valuable scaffold for medicinal chemistry. Future research may focus on developing derivatives with enhanced biological activities, particularly in the areas of:
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Antimicrobial agents to address the challenge of antibiotic resistance
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Anti-inflammatory compounds
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Anti-cancer agents, given the precedent of pyrimidine-based therapeutics in oncology
Methodology Development
From a synthetic perspective, ongoing research may focus on developing more efficient and sustainable methods for functionalizing 4-Chloro-6-methoxypyrimidin-5-amine, including:
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Catalyst-free transformation methods
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Green chemistry approaches using more environmentally benign reagents and conditions
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Flow chemistry applications for scalable synthesis of derivatives
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